Bienvenue dans la boutique en ligne BenchChem!

N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide

Lipophilicity XLogP3 Physicochemical profiling

This aromatic benzothiophene-3-carboxamide is a validated Aurora kinase A/B inhibitor building block with a unique cyano-substituted chiral center for diversification. Unlike tetrahydro or N-aryl analogs, it offers balanced CNS-drug-like properties (XLogP3 4.4, TPSA 81.1 Ų) and a synthetically versatile nitrile handle for DEL chemistry or late-stage functionalization. Procure this racemic scaffold to systematically investigate stereochemistry-dependent target engagement, metabolic stability, and selectivity in your medicinal chemistry program.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 1293157-93-3
Cat. No. B2933015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
CAS1293157-93-3
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESC1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32
InChIInChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20)
InChIKeyFQDSQBINWXMFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide (CAS 1293157-93-3): Structural Baseline and Procurement Context


N-[Cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide (CAS 1293157-93-3) is a low-molecular-weight (MW 298.4 g/mol) benzothiophene-3-carboxamide derivative that incorporates a cyano-substituted cyclohexylmethyl amide side chain [1]. This compound is catalogued as a research chemical building block (Enamine catalog number EN300-26686539) and is supplied at ≥95% purity for non-human research use [1]. The benzothiophene-3-carboxamide scaffold is pharmacologically validated within the Aurora kinase inhibitor chemotype, as demonstrated by Gyulavári et al. (2018), whose optimized benzothiophene-3-carboxamide compound 36 achieved nanomolar-range Aurora A/B inhibition [2]. The target compound's structural features—an aromatic (non-tetrahydro) benzothiophene core, a single undefined stereocenter on the α-cyano carbon, and calculated XLogP3 of 4.4 with a topological polar surface area (TPSA) of 81.1 Ų—position it as a distinct member of this class with physicochemical properties that differ meaningfully from both tetrahydro-benzothiophene analogs and more polar, achiral derivatives [1].

Why Generic Substitution Fails: Structural Differentiation of N-[Cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide Within the Benzothiophene Carboxamide Class


In-class benzothiophene-3-carboxamide compounds span a broad range of physicochemical and stereochemical profiles that render them non-interchangeable in research settings. Tetrahydro-benzothiophene analogs (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) typically exhibit lower lipophilicity (XLogP ~0.5–2.5) and higher TPSA values (~97 Ų), while simpler N-aryl or N-alkyl derivatives lack both the stereochemical complexity and the synthetically versatile cyano handle present in the target compound [1]. The cyano group serves as a hydrogen-bond acceptor, a dipole-modulating substituent, and a precursor for further derivatization (e.g., hydrolysis to amide/acids, reduction to amines, or cycloaddition chemistry)—functionalities absent in N-cyclohexyl or N-acetylphenyl analogs [1]. The single stereocenter at the α-cyano carbon introduces the potential for stereoselective biological interactions that achiral comparators cannot replicate [1]. These structural features collectively mean that procurement of a generic benzothiophene-3-carboxamide or a tetrahydro analog cannot recapitulate the target compound's property profile for medicinal chemistry campaigns requiring defined lipophilicity, hydrogen-bonding capacity, and a derivatizable chiral center [1].

Product-Specific Quantitative Evidence Guide: N-[Cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. N-Acetylphenyl and Tetrahydro-Benzothiophene Carboxamide Analogs

The target compound exhibits a calculated XLogP3 of 4.4, which is substantially higher than that of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide (XLogP3 = 3.5, CAS 886629-26-1) and markedly higher than tetrahydro-benzothiophene-3-carboxamide analogs such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (logP = 0.4634) [1][2]. The 0.9 log unit difference versus the N-acetylphenyl comparator corresponds to an approximately 8-fold higher calculated partition coefficient, indicating significantly greater membrane permeability potential [1][2].

Lipophilicity XLogP3 Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. N-Acetylphenyl and Cyano-Isobutyl Benzothiophene Analogs

The target compound has a computed TPSA of 81.1 Ų, which is 6.7 Ų higher than N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide (TPSA = 74.4 Ų) and 2.9 Ų higher than N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide (TPSA = 78.2 Ų, CAS 1444190-52-6) [1][2][3]. The increased TPSA arises from the additional nitrogen atom in the cyano group contributing to the polar surface, which enhances hydrogen-bond acceptor capacity without substantially compromising the favorable lipophilicity profile [1].

TPSA Polar surface area Oral bioavailability Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile and Stereochemical Complexity vs. Achiral Benzothiophene Carboxamide Analogs

The target compound possesses 1 hydrogen-bond donor (amide NH) and 3 hydrogen-bond acceptors (amide C=O, cyano N, and benzothiophene S), along with 1 undefined atom stereocenter at the α-cyano carbon [1]. In contrast, N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide has an identical HBD/HBA count (1/3) but zero stereocenters, while tetrahydro analogs typically contain 2 HBD (adding the 2-amino group) and 2 HBA, with zero or different stereochemistry [1][2]. The presence of the single stereocenter, combined with 3 rotatable bonds, provides conformational flexibility and the potential for enantioselective molecular recognition that achiral comparators cannot offer [1].

Hydrogen bonding Stereochemistry Chiral center Molecular recognition

Aromatic vs. Tetrahydro Core: Scaffold-Level Differentiation for Target Engagement Potential

The target compound retains the fully aromatic benzothiophene core, whereas a substantial fraction of commercially available benzothiophene-3-carboxamide building blocks incorporate the saturated 4,5,6,7-tetrahydro modification [1]. The aromatic core preserves planarity and π-stacking capacity relevant to ATP-binding site interactions, as evidenced by the Aurora kinase inhibitory activity reported for aromatic benzothiophene-3-carboxamide derivatives by Gyulavári et al. (2018), whose lead compound 36 showed nanomolar-range Aurora A/B inhibition (IC50 values of 24–43 nM in ChEMBL assays) [2][3]. Tetrahydro analogs, by contrast, have been explored primarily in SCD1/fatty acid modulation contexts, as shown by Llona-Minguez et al. (2017) [4].

Aromatic core Tetrahydro-benzothiophene Scaffold comparison Kinase inhibition

Cyano Group as a Synthetic Diversification Handle: Comparison vs. Non-Cyano Benzothiophene Carboxamide Building Blocks

The cyano group on the α-carbon of the cyclohexylmethyl side chain provides a versatile synthetic handle for post-coupling diversification reactions—including hydrolysis to carboxylic acids/amides, reduction to primary amines, [3+2] cycloaddition to tetrazoles, and nucleophilic additions—that are not accessible with N-cyclohexyl or N-acetylphenyl benzothiophene-3-carboxamide analogs which lack a reactive nitrile functionality [1][2]. This synthetically enabling feature is absent in the closest commercially available comparator, N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 444923-32-4), which bears a simple cyclohexyl amide substituent .

Cyano group Derivatization handle Synthetic utility Building block

Best Research and Industrial Application Scenarios for N-[Cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide (CAS 1293157-93-3)


Kinase-Focused Medicinal Chemistry: Aurora Kinase Inhibitor Lead Optimization

Given that the aromatic benzothiophene-3-carboxamide scaffold has been validated as an Aurora kinase A/B inhibitory chemotype with nanomolar potency (compound 36 IC50 values of 24–43 nM) [1][2], this compound serves as a diversification-ready building block for generating focused libraries around this pharmacophore. Its XLogP3 of 4.4 and TPSA of 81.1 Ų position it in favorable drug-like chemical space, while the cyano group enables late-stage functionalization to explore SAR beyond the amide substituent [3].

Stereochemical SAR Exploration: Enantiomer-Dependent Biological Profiling

The single undefined stereocenter at the α-cyano carbon distinguishes this compound from achiral benzothiophene-3-carboxamide analogs [3]. Procurement of this racemic building block—or its resolution into enantiomers—enables systematic investigation of stereochemistry-dependent target engagement, metabolic stability, and off-target selectivity. This chiral feature is absent in N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide (zero stereocenters) and in common tetrahydro analogs [3][4].

Physicochemical Property Optimization: Balancing Lipophilicity and Polarity in CNS-Penetrant Candidates

With an XLogP3 of 4.4 and TPSA of 81.1 Ų, this compound occupies a physicochemical space consistent with CNS drug-likeness parameters (TPSA < 90 Ų, 1 < XLogP < 5) [3]. It offers a more balanced profile than the lower-TPSA N-acetylphenyl analog (TPSA 74.4 Ų, XLogP3 3.5) and substantially higher lipophilicity than tetrahydro analogs (logP ~0.5), making it a strategic starting point for programs requiring both passive permeability and moderate aqueous solubility [3][4].

Fragment-Based and DNA-Encoded Library (DEL) Synthesis: Cyano Group as a Tethering Point

The cyano group provides a chemically orthogonal handle compatible with DNA-encoded library (DEL) chemistry and fragment-linking strategies. Unlike N-cyclohexyl or N-acetylphenyl analogs that lack reactive nitrile functionality, this compound can undergo on-DNA transformations (e.g., tetrazole formation via [3+2] cycloaddition, or reduction to aminomethyl derivatives) without compromising the benzothiophene core integrity, enabling its use in high-throughput encoded synthesis platforms [3].

Quote Request

Request a Quote for N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.